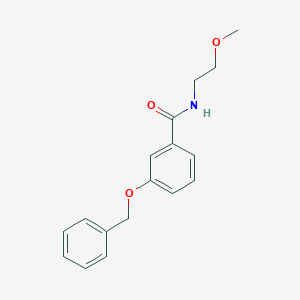
N-benzyl-N-butyl-3-(2-methoxyphenyl)-2-propen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-butyl-3-(2-methoxyphenyl)-2-propen-1-amine, also known as MABP, is a chemical compound that belongs to the family of phenethylamines. MABP is a synthetic compound that has been developed for scientific research purposes. This compound is of interest to researchers due to its potential applications in the field of pharmacology and neuroscience.
Mecanismo De Acción
N-benzyl-N-butyl-3-(2-methoxyphenyl)-2-propen-1-amine acts as a partial agonist of the serotonin and dopamine receptors. This means that it can activate these receptors to a certain extent, but not to the same extent as a full agonist. This compound also inhibits the reuptake of certain neurotransmitters, such as dopamine and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can result in an increase in neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors. This compound has also been shown to increase the release of dopamine and norepinephrine in certain brain regions. These effects suggest that this compound may have potential applications in the treatment of certain neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-N-butyl-3-(2-methoxyphenyl)-2-propen-1-amine in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This compound is also relatively stable, which makes it suitable for long-term storage. However, one limitation of using this compound in lab experiments is that it has not been extensively studied in humans, which means that its safety and efficacy are not well understood.
Direcciones Futuras
There are several future directions for the research on N-benzyl-N-butyl-3-(2-methoxyphenyl)-2-propen-1-amine. One direction is to further investigate the potential applications of this compound in the treatment of neurological and psychiatric disorders. Another direction is to study the safety and efficacy of this compound in humans. Additionally, researchers could investigate the potential use of this compound as a tool for studying the mechanisms of action of certain neurotransmitters and receptors in the brain.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in the field of pharmacology and neuroscience. This compound has been shown to have an affinity for certain receptors in the brain, such as the serotonin and dopamine receptors. This compound has also been shown to have an effect on the release of certain neurotransmitters, such as dopamine and norepinephrine. While there are advantages to using this compound in lab experiments, its safety and efficacy in humans are not well understood. Future research on this compound could lead to the development of new drugs for the treatment of various neurological and psychiatric disorders, as well as a better understanding of the mechanisms of action of certain neurotransmitters and receptors in the brain.
Métodos De Síntesis
The synthesis of N-benzyl-N-butyl-3-(2-methoxyphenyl)-2-propen-1-amine involves several steps. The first step is the condensation of benzylamine and butyraldehyde to form N-benzyl-N-butyl-2-propen-1-amine. The second step involves the reaction of N-benzyl-N-butyl-2-propen-1-amine with 2-methoxyphenyl magnesium bromide to form this compound. The final step involves the purification of the compound using chromatography techniques.
Aplicaciones Científicas De Investigación
N-benzyl-N-butyl-3-(2-methoxyphenyl)-2-propen-1-amine has potential applications in the field of pharmacology and neuroscience. This compound has been shown to have an affinity for certain receptors in the brain, such as the serotonin and dopamine receptors. This compound has also been shown to have an effect on the release of certain neurotransmitters, such as dopamine and norepinephrine. These properties make this compound a potential candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.
Propiedades
IUPAC Name |
N-benzyl-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-3-4-16-22(18-19-11-6-5-7-12-19)17-10-14-20-13-8-9-15-21(20)23-2/h5-15H,3-4,16-18H2,1-2H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYIEASAMSNPJV-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC=CC1=CC=CC=C1OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C/C=C/C1=CC=CC=C1OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198304 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-morpholinyl}acetic acid](/img/structure/B5497623.png)

![3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5497637.png)
![2-[(4-isopropoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5497643.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide](/img/structure/B5497671.png)
![4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B5497679.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B5497685.png)
![3,4-dimethyl-6-[(4-phenyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5497694.png)
![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5497710.png)
![2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5497713.png)

![(1R*,2R*,6S*,7S*)-4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5497729.png)
![1-[4-(difluoromethoxy)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5497753.png)